molecular formula C9H14N2O2S B11825422 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile

2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile

Cat. No.: B11825422
M. Wt: 214.29 g/mol
InChI Key: DZVKGVSLQFEBET-UHFFFAOYSA-N
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Description

2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile is an organic compound with the molecular formula C9H14N2O2S. It is a piperidine derivative, characterized by the presence of an ethylsulfonyl group attached to the piperidine ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including Baricitinib, a drug used to treat rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile typically involves the reaction of azetidine-3-ol hydrochloride with ethanesulfonyl chloride. The reaction is carried out in a biphasic solution comprising an organic phase (such as tetrahydrofuran) and an aqueous phase, which is basic. The reaction is maintained at room temperature or slightly below, and it is monitored until completion, usually within 1 to 5 hours .

Industrial Production Methods: For industrial production, the synthesis process is scaled up using commercially available and low-cost starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The organic layer is typically removed by distillation, and the aqueous layer is extracted with solvents like toluene .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile is primarily related to its role as an intermediate in the synthesis of Baricitinib. Baricitinib inhibits Janus kinase (JAK) enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, Baricitinib reduces inflammation and modulates the immune response .

Comparison with Similar Compounds

Uniqueness: 2-(1-Ethylsulfonylpiperidin-3-ylidene)acetonitrile is unique due to its specific structure, which allows it to be a versatile intermediate in the synthesis of various pharmaceuticals. Its ethylsulfonyl group provides stability and reactivity, making it suitable for multiple chemical transformations .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

2-(1-ethylsulfonylpiperidin-3-ylidene)acetonitrile

InChI

InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-3-4-9(8-11)5-6-10/h5H,2-4,7-8H2,1H3

InChI Key

DZVKGVSLQFEBET-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC(=CC#N)C1

Origin of Product

United States

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